molecular formula C13H18OS B8497294 2-Methyl-1-(4-(methylthio)phenyl)pentan-1-one

2-Methyl-1-(4-(methylthio)phenyl)pentan-1-one

Cat. No. B8497294
M. Wt: 222.35 g/mol
InChI Key: HBLJXFWOBRYJMT-UHFFFAOYSA-N
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Patent
US06169188A

Procedure details

Following the procedure described for Example 1, Step 1, the title compound was prepared from 2-methyvaleryl chloride and thioanisole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH3:8])[C:3](Cl)=[O:4].[C:9]1([S:15][CH3:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH3:1][CH:2]([CH2:6][CH2:7][CH3:8])[C:3]([C:12]1[CH:13]=[CH:14][C:9]([S:15][CH3:16])=[CH:10][CH:11]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)C1=CC=C(C=C1)SC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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